BenchChemオンラインストアへようこそ!

3-Ethyl-3-phenyl-2-pyrrolidinone

Anticonvulsant Maximal Electroshock Seizure In Vivo Pharmacology

3-Ethyl-3-phenyl-2-pyrrolidinone (CAS 77236-50-1) is a critical, non-interchangeable reference standard for anticonvulsant drug discovery. Unlike inferior 3-methyl-3-phenyl analogs, EPP demonstrates 50–98% seizure reduction in MES models and unique efficacy in drug-resistant epilepsy paradigms. Its distinct 3,3-disubstituted chemotype and enantiomer-specific thermodynamic stability make generic substitution impossible. Researchers developing next-gen antiseizure therapies or chiral separation protocols must confirm they are sourcing authentic EPP to ensure data reproducibility.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 77236-50-1
Cat. No. B3193941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-3-phenyl-2-pyrrolidinone
CAS77236-50-1
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC1(CCNC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c1-2-12(8-9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
InChIKeyHUGUNZZWSZIHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-3-phenyl-2-pyrrolidinone (EPP; CAS 77236-50-1): An Experimental α-Substituted Lactam Anticonvulsant for Drug-Resistant Epilepsy Research


3-Ethyl-3-phenyl-2-pyrrolidinone (EPP, CAS 77236-50-1) is a 3,3-disubstituted 2-pyrrolidinone that functions as an experimental anticonvulsant within the α-substituted amide pharmacophore class [1]. EPP demonstrates robust in vivo anticonvulsant activity in maximal electroshock (MES) seizure models at intraperitoneal doses ranging from 25–200 mg/kg, reducing both tonic and clonic phases by 50–98%, and offers protection against chemoconvulsants including pentylenetetrazol and thiosemicarbazide [2]. The compound is under active investigation by the NIH Epilepsy Therapy Screening Program as a candidate for drug-resistant epilepsy [1].

3-Ethyl-3-phenyl-2-pyrrolidinone: Why In-Class Pyrrolidinones and Lactams Are Not Interchangeable


The 3,3-disubstituted 2-pyrrolidinone chemotype exhibits profound structure-activity relationship (SAR) divergence that precludes generic substitution. The 3-ethyl-3-phenyl substitution pattern of EPP is not interchangeable with 3-methyl-3-phenyl (MPP) analogs due to markedly different in vivo efficacy profiles, with EPP demonstrating superior anticonvulsant protection at equivalent doses [1]. Furthermore, the α-substituted amide pharmacophore represented by EPP confers activity in drug-resistant epilepsy models that is not recapitulated by 3,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivatives, which require Mannich base derivatization to achieve comparable protection [2]. Even stereochemical variation within EPP itself produces distinct solid-state thermodynamic stability and predicted bioavailability differences between racemic and enantiopure forms, rendering form selection a critical procurement parameter [3].

3-Ethyl-3-phenyl-2-pyrrolidinone: Quantitative Differentiation Evidence Versus Comparator Compounds


In Vivo Anticonvulsant Efficacy in Maximal Electroshock (MES) Seizure Model

EPP exhibits potent anticonvulsant activity in the maximal electroshock (MES) seizure model in rats, with efficacy comparable to the established antiepileptic drug diphenylhydantoin (phenytoin). At intraperitoneal doses of 25–200 mg/kg, EPP reduced both the tonic and clonic phases of MES-induced seizures by 50–98%, with complete abolition observed at higher doses. In contrast, the closely related 3-methyl-3-phenyl analog MPP did not affect conditioned instrumental responses at doses up to 200 mg/kg, indicating a narrower separation between anticonvulsant efficacy and behavioral impairment for MPP relative to EPP [1].

Anticonvulsant Maximal Electroshock Seizure In Vivo Pharmacology

GABA-T Enzyme Inhibition and Prodrug Mechanism Differentiation

EPP functions as a brain-penetrant prodrug that undergoes hydrolysis to yield γ-ethyl-γ-phenyl-γ-aminobutyric acid (EPGABA), which competitively inhibits GABA transaminase (GABA-T). In mouse and rat brain homogenates, EPP exhibited significant inhibition of GABA-T activity, with inhibition markedly reduced upon doubling GABA concentration, confirming a competitive inhibition mechanism. EPGABA itself produced stronger GABA-T inhibition than EPP in the same homogenate system, supporting the prodrug hydrolysis hypothesis [1].

GABA Transaminase Enzyme Inhibition Prodrug Activation

Enantiomer-Specific Solid-State Stability and Bioavailability Prediction

Enantiopure forms of EPP [(+)-(R)-EPP and (−)-(S)-EPP] are substantially more thermodynamically stable than the racemic form, as established by chiral HPLC separation and single-crystal X-ray diffraction. The enantiopure and racemic forms adopt considerably different supramolecular organizations and hydrogen-bonding patterns in the crystalline state. These stereospecific structural differences correlate with differing melting points and, by inference, solubility and oral bioavailability [1]. Preparative chiral HPLC resolution was achieved on a Chiralcel OJ stationary phase using polar-organic elution mode [2].

Chiral Resolution Solid-State Chemistry Bioavailability

GABA Transporter-1 (GAT1) Inhibition Activity

EPP displays weak inhibition of the sodium- and chloride-dependent GABA transporter 1 (GAT1), with IC50 values in the high micromolar range. In mouse GAT1 expressed in HEK293 cells, EPP inhibited [3H]GABA uptake with an IC50 of 25.7 μM (2.57 × 10^4 nM). Against human GAT1 expressed in Flp-In CHO cells, the IC50 was 96.9–100 μM (9.69 × 10^4 nM to 1.00 × 10^5 nM) [1][2]. While these potencies are modest compared to dedicated GAT1 inhibitors such as tiagabine (IC50 ~0.07 μM), the data confirm GAT1 as a measurable molecular target for EPP.

GABA Transporter GAT1 Uptake Inhibition

3-Ethyl-3-phenyl-2-pyrrolidinone: Evidence-Based Research and Procurement Application Scenarios


Preclinical Development of Novel Anticonvulsants for Drug-Resistant Epilepsy

EPP is actively investigated by the NIH Epilepsy Therapy Screening Program due to its robust activity in animal models of drug-resistant epilepsy [1]. Research groups developing next-generation antiseizure medications should prioritize EPP as a reference standard or lead scaffold, leveraging its documented 50–98% seizure reduction in MES models and favorable safety margin relative to MPP [2].

Chiral Chromatography Method Development and Enantiomer-Specific Formulation Studies

EPP serves as an ideal model compound for developing chiral HPLC separation protocols on polysaccharide-based stationary phases (e.g., Chiralcel OJ) using polar-organic elution modes [3]. The demonstrated thermodynamic stability advantage of enantiopure over racemic forms makes EPP a critical reference for solid-state characterization and enantiomer-specific formulation optimization [1].

GABA-T Prodrug Mechanism and GABAergic Pathway Research

Researchers investigating brain-penetrant prodrugs that target GABAergic neurotransmission should utilize EPP as a tool compound. EPP undergoes hydrolysis to EPGABA, a competitive GABA-T inhibitor, providing a unique mechanistic probe for studying GABA-T inhibition in rodent brain homogenates and correlating enzyme inhibition with in vivo anticonvulsant efficacy [2].

GAT1 Transporter Pharmacological Profiling and Reference Compound Sourcing

Although EPP is a weak GAT1 inhibitor (IC50 25.7–100 μM), its well-characterized inhibition values in both mouse and human GAT1 uptake assays make it a useful reference compound for establishing assay sensitivity windows and for comparative pharmacology studies in GABA transporter research [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethyl-3-phenyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.